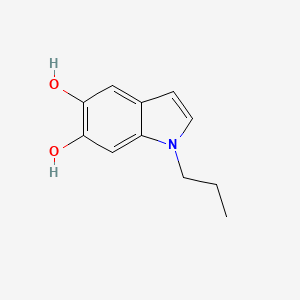

1-propyl-1H-indole-5,6-diol

Beschreibung

1-Propyl-1H-indole-5,6-diol is a synthetic indole derivative characterized by a propyl substituent at the 1-position of the indole ring and hydroxyl groups at the 5- and 6-positions. Indole derivatives are well-known for their diverse biological activities, including roles in neurotransmitter regulation (e.g., serotonin analogs) and anticancer applications.

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

1-propylindole-5,6-diol |

InChI |

InChI=1S/C11H13NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h3,5-7,13-14H,2,4H2,1H3 |

InChI-Schlüssel |

KGZSAZJZJMJKRX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=CC2=CC(=C(C=C21)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-propyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the desired indole product . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functionalization to introduce the propyl and diol groups.

Analyse Chemischer Reaktionen

1-propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound has shown promise in biological studies due to its ability to interact with various biological targets, including enzymes and receptors.

Wirkmechanismus

The mechanism of action of 1-propyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-propyl-1H-indole-5,6-diol and other diols referenced in the evidence:

Key Observations :

- Aromatic vs. Aliphatic Diols : Unlike 1,6-hexanediol (a linear aliphatic diol used in polymer synthesis ), 1-propyl-1H-indole-5,6-diol’s aromatic indole core may confer rigidity and electronic properties suitable for pharmaceutical targeting.

- Biological Activity: Cembratriene-4,6-diol, a diterpenoid diol, exhibits antitumor activity by inhibiting tumor cell invasion . The indole diol’s structure could similarly interact with cellular pathways but with distinct selectivity due to its heterocyclic ring.

- Pharmacological Targeting : Oxysterol derivatives with diol groups (e.g., 3,6-diol steroids) activate hedgehog signaling for bone repair . The indole diol’s planar structure might enable different receptor interactions compared to steroidal diols.

Physicochemical Properties

While direct data for 1-propyl-1H-indole-5,6-diol are unavailable, comparisons can be inferred:

- Solubility : Aliphatic diols like 1,6-hexanediol are water-soluble due to terminal hydroxyl groups , whereas aromatic diols (e.g., indole derivatives) may exhibit lower solubility but higher lipid membrane permeability.

- Thermal Stability : Steroidal diols (e.g., oxysterols) have high melting points due to fused ring systems , whereas indole diols may decompose at lower temperatures because of their less rigid structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.